molecular formula C13H15NO B14861157 2-(Naphthalen-1-yloxy)-propylamine

2-(Naphthalen-1-yloxy)-propylamine

Cat. No.: B14861157
M. Wt: 201.26 g/mol
InChI Key: LJANCPZAXKSYJR-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yloxy)-propylamine is an organic compound that features a naphthalene ring bonded to a propylamine group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yloxy)-propylamine typically involves the reaction of naphthol with a suitable propylamine derivative. One common method involves the use of 1-naphthol and 3-chloropropylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yloxy)-propylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yloxy)-propylamine involves its interaction with specific molecular targets. For instance, as a beta-adrenergic antagonist, it binds to beta-adrenergic receptors, blocking the actions of endogenous or exogenous beta-adrenergic agonists. This results in the inhibition of adrenergic responses, which can help manage conditions like hypertension and anxiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Naphthalen-1-yloxy)-propylamine is unique due to its specific ether linkage and propylamine group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-naphthalen-1-yloxypropan-1-amine

InChI

InChI=1S/C13H15NO/c1-10(9-14)15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10H,9,14H2,1H3

InChI Key

LJANCPZAXKSYJR-UHFFFAOYSA-N

Canonical SMILES

CC(CN)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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